molecular formula C12H9NO5S B2966321 2-[(5Z)-5-[(4-hydroxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid CAS No. 1039559-07-3

2-[(5Z)-5-[(4-hydroxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid

Cat. No.: B2966321
CAS No.: 1039559-07-3
M. Wt: 279.27
InChI Key: LDSAGOKBOKCGGG-UITAMQMPSA-N
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Description

2-[(5Z)-5-[(4-Hydroxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid is a rhodanine-3-carboxyalkyl derivative characterized by a thiazolidinone core substituted at the C-5 position with a 4-hydroxyphenylmethylidene group. This compound belongs to a class of molecules known for their structural versatility and bioactivity, particularly in antimicrobial and enzyme-inhibitory applications. The 4-hydroxyphenyl substituent confers unique electronic and hydrogen-bonding properties, which may influence its interaction with biological targets such as bacterial enzymes or mammalian aldose reductases .

Properties

IUPAC Name

2-[(5Z)-5-[(4-hydroxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO5S/c14-8-3-1-7(2-4-8)5-9-11(17)13(6-10(15)16)12(18)19-9/h1-5,14H,6H2,(H,15,16)/b9-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDSAGOKBOKCGGG-UITAMQMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=O)S2)CC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=O)S2)CC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(5Z)-5-[(4-hydroxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid involves the Thia-Michael addition reaction. The precursor, 4-hydroxy-3,5-dimethoxybenzaldehyde, reacts with thiosemicarbazide in the presence of glacial acetic acid as a catalyst to form the intermediate compound. This intermediate then undergoes a reaction with maleic anhydride to yield the final product . The structure of the compound is confirmed using various analytical techniques such as elemental analysis, FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry .

Chemical Reactions Analysis

2-[(5Z)-5-[(4-hydroxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid undergoes several types of chemical reactions, including:

Scientific Research Applications

2-[(5Z)-5-[(4-hydroxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s structural analogs differ primarily in the substituents at the C-5 methylidene position. Key examples include:

Compound Name Substituent at C-5 Key Structural Features
Target Compound 4-Hydroxyphenyl –OH group enhances hydrogen bonding; moderate polarity
Epalrestat (2-[(5Z)-5-[(E)-2-Methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene...acetic acid) Cinnamaldehyde derivative Extended π-conjugation; lipophilic due to phenyl and methyl groups
{(5Z)-5-[(Pyridin-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid Pyridin-2-yl Nitrogen atom at position 2 enhances antifungal activity
[(5Z)-5-[(3-Nitrophenyl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid 3-Nitrophenyl Electron-withdrawing nitro group increases electrophilicity; higher molecular weight
{(5Z)-4-Oxo-5-[4-(Propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetic acid 4-Isopropylbenzylidene Bulky isopropyl group increases lipophilicity (LogP ~3.37)

Physicochemical Properties

  • Melting Points: Target compound: Not explicitly reported, but analogs like (Z)-5-((4-methylimidazol-5-yl)methylidene) derivatives melt at 254–265°C . 3-Nitrophenyl analog: Higher melting point (~324.33 g/mol) due to nitro group rigidity .
  • Lipophilicity (LogP) :
    • 4-Hydroxyphenyl derivative: Estimated lower LogP (polar –OH group) compared to 4-isopropylbenzylidene (LogP ~3.37) .

Key Research Findings

  • Substituent Position Dependence : Antifungal activity of pyridyl derivatives is highly sensitive to nitrogen position (2-pyridyl > 3-/4-pyridyl) .
  • Electronic Effects : Nitro and methoxy groups alter electron density, affecting binding to enzymes like shikimate kinase (e.g., compound 2 in showed anti-Mycobacterium tuberculosis activity via MtSK inhibition) .
  • Hydrogen Bonding : The 4-hydroxyphenyl group may improve solubility but reduce cell permeability compared to lipophilic analogs .

Biological Activity

2-[(5Z)-5-[(4-hydroxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The compound features a thiazolidine ring structure with a hydroxyphenyl group, which is thought to contribute to its biological activity.

Property Details
Molecular Formula C13H11NO6S
Molecular Weight 301.29 g/mol
IUPAC Name This compound
InChI Key XXXXXX

Synthesis

The synthesis of this compound typically involves the condensation reaction of thiazolidine derivatives with aldehydes under acidic or basic conditions. The reaction conditions can be optimized for yield and purity, often utilizing techniques such as recrystallization and chromatography.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : A study reported that thiazolidine derivatives demonstrated selective cytotoxicity against HeLa and K562 cells with IC50 values ranging from 8.5 µM to 15.1 µM . This suggests that the compound may induce apoptosis through both extrinsic and intrinsic pathways.

The proposed mechanism of action involves the interaction of the compound with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It can interact with various receptors, potentially modulating signaling pathways that lead to cell death.

Study 1: Anticancer Properties

In a comparative study, thiazolidine derivatives were evaluated for their anticancer properties against multiple cell lines. The results showed that several derivatives exhibited strong cytotoxic effects, outperforming standard chemotherapeutics like cisplatin .

Study 2: Enzyme Inhibition

A separate investigation focused on the enzyme inhibitory activity of thiazolidine-based compounds against mushroom tyrosinase. The most potent derivative demonstrated an IC50 value of 3.17 µM, significantly lower than the standard inhibitor kojic acid (IC50 = 15.91 µM) . This highlights the potential of these compounds in developing new skin-whitening agents or treatments for hyperpigmentation.

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